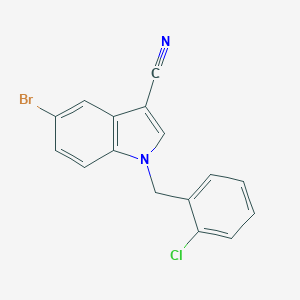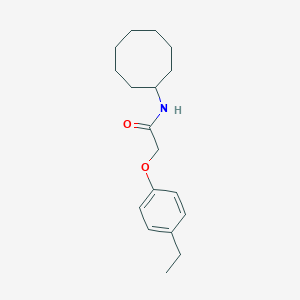![molecular formula C29H32N4O5 B297497 2-(2-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297497.png)
2-(2-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties that make it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of this compound is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using this compound in lab experiments include its unique structure and properties that make it a promising candidate for drug development. The compound has been shown to exhibit anti-tumor activity and has been found to inhibit the growth of cancer cells in vitro. However, the limitations of using this compound in lab experiments include the complex synthesis process and the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are a number of future directions for research on this compound. One potential direction is to study the compound's potential use in the treatment of other diseases, such as inflammation and autoimmune disorders. Another potential direction is to further investigate the compound's mechanism of action and identify potential targets for drug development. Additionally, research could be conducted to optimize the synthesis process and improve the yield of the compound.
Métodos De Síntesis
The synthesis of this compound involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 2,6-dimethylaniline with 2-bromoacetyl ethyl ether to form an intermediate product. The intermediate product is then reacted with 4-(3-ethoxy-4-hydroxybenzylidene) hydrazinyl hydrazide to form the final product.
Aplicaciones Científicas De Investigación
The compound 2-(2-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide has shown potential in the field of medicinal chemistry. It has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. The compound has been found to exhibit anti-tumor activity and has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C29H32N4O5 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C29H32N4O5/c1-4-37-25-17-23(18-31-33-29(36)28(35)30-16-15-22-11-6-5-7-12-22)13-14-24(25)38-19-26(34)32-27-20(2)9-8-10-21(27)3/h5-14,17-18H,4,15-16,19H2,1-3H3,(H,30,35)(H,32,34)(H,33,36)/b31-18+ |
Clave InChI |
ROSVLKAXEFRNFR-FDAWAROLSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=C(C=CC=C3C)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=C(C=CC=C3C)C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=C(C=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)

![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)



![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)